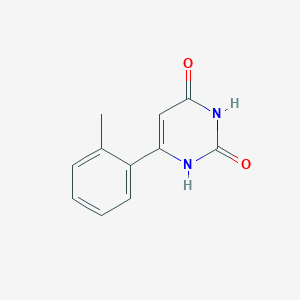

6-o-tolylpyrimidine-2,4(1H,3H)-dione

Description

Properties

CAS No. |

1309609-29-7 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

6-(2-methylphenyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H10N2O2/c1-7-4-2-3-5-8(7)9-6-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15) |

InChI Key |

RMTMIAAKCVBVEC-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C2=CC(=O)NC(=O)N2 |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=O)NC(=O)N2 |

Origin of Product |

United States |

Scientific Research Applications

Structure and Synthesis

6-o-Tolylpyrimidine-2,4(1H,3H)-dione features a pyrimidine ring substituted with a p-tolyl group at the 3-position and two keto groups at the 2 and 4 positions. The synthesis typically involves the condensation of p-toluidine with ethyl acetoacetate under acidic or basic conditions, followed by cyclization and oxidation steps. This compound can also undergo various chemical transformations such as oxidation, reduction, and substitution reactions to yield derivatives with potentially enhanced properties .

Reaction Mechanisms

The compound can participate in several types of reactions:

- Oxidation : Can form corresponding oxides.

- Reduction : Converts keto groups to hydroxyl groups.

- Substitution : The p-tolyl group can be replaced with other functional groups .

Anticancer Properties

One of the most notable applications of this compound is in cancer research. It has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), an essential regulator of the cell cycle. By inhibiting CDK2 activity, this compound can prevent the transition from the G1 phase to the S phase of the cell cycle, leading to apoptosis in cancer cells .

Case Study: CDK2 Inhibition

In vitro studies demonstrated that this compound effectively induces apoptosis in various cancer cell lines by altering cell cycle progression. This mechanism positions it as a potential candidate for developing new anticancer therapies .

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties. It is being studied for its effectiveness against various bacterial strains and fungi. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance its antimicrobial efficacy .

Other Therapeutic Applications

Beyond oncology and antimicrobial activity, ongoing research is exploring the use of this compound in other therapeutic areas such as:

- Anti-inflammatory agents : Potential to modulate inflammatory pathways.

- Neurological disorders : Investigations into neuroprotective effects.

Material Science

In addition to its biological applications, this compound serves as a building block in organic synthesis. Its derivatives are being explored for use in developing new materials with unique properties. The compound's ability to undergo various chemical transformations makes it valuable in creating complex organic molecules for industrial applications .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Pyrimidine-diones differ primarily in substituent type, position, and ring system modifications. Key analogs include:

Key Observations :

- Substituent Position : Para-substituted aryl groups (e.g., p-tolyl in ) may enhance synthetic accessibility compared to ortho-substituted analogs due to reduced steric hindrance.

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in CBEU ) or bulky substituents (e.g., cyclohexyl in ) can modulate reactivity and intermolecular interactions.

Physicochemical Properties

- Solubility: Amino-substituted derivatives (e.g., 6-amino-1,3-dimethyl ) exhibit higher solubility due to hydrogen bonding, whereas aryl groups (e.g., o-tolyl) may reduce it.

- Hydrogen Bonding : Ureide moieties in quinazoline-diones enhance SOC and intermolecular interactions , a feature adjustable via substituent choice in pyrimidine-diones.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-substituted pyrimidine-2,4(1H,3H)-dione derivatives, and how do reaction conditions influence yields?

- Methodological Answer : Alkylation of pyrimidine-dione precursors (e.g., 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione) with alkyl halides (e.g., ethyl or propyl iodide) in DMF or THF under basic conditions (K₂CO₃ or Et₃N) typically achieves 40–78% yields. Lower yields (e.g., 40%) may result from steric hindrance or competing side reactions, as seen in the synthesis of Compound 18c . Refluxing with p-toluenesulfonic acid in THF is effective for introducing hydroxybenzoyl groups (e.g., 6a–d in ).

Q. How can researchers confirm the structural integrity of synthesized 6-o-tolylpyrimidine-2,4(1H,3H)-dione derivatives?

- Methodological Answer : Combine ¹H/¹³C NMR to verify substituent positions and hydrogen bonding patterns (e.g., N–H···O interactions in pyrimidine-dione cores ). LCMS validates molecular weight (e.g., [M+H]⁺ = 196.2 for Compound 18c ). For crystalline derivatives, X-ray diffraction resolves intermolecular interactions, such as dimer formation via N–H···O bonds in 6-(trifluoromethyl)pyrimidine-dione .

Q. What spectroscopic techniques are critical for characterizing thieno[2,3-d]pyrimidine-2,4-dione derivatives?

- Methodological Answer : ¹H NMR identifies alkyl/aryl substituents (e.g., benzyl or thiazole groups in ), while ¹³C NMR confirms carbonyl (C=O) and heterocyclic carbons. Mass spectrometry (e.g., LCMS) ensures purity and molecular ion consistency. For complex mixtures, HPLC with C18 columns (100 × 4 mm) resolves retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.